![molecular formula C12H22N2O2 B1326294 Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 885272-17-3](/img/structure/B1326294.png)
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Overview
Description
The tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that share a single atom. The compound is not directly described in the provided papers, but related compounds with similar spirocyclic frameworks and tert-butyl carboxylate functionalities are discussed. These compounds are of interest due to their potential in accessing chemical space complementary to piperidine ring systems and for their use in the synthesis of biologically active heterocyclic compounds .
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound serves as a bifunctional intermediate for further selective derivatization on the azetidine and cyclobutane rings. Similarly, the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves a general procedure that allows for the preparation of other heterocyclic compounds with potential biological activity .
Molecular Structure Analysis
Spirocyclic compounds like the ones mentioned in the papers have complex molecular structures that can be manipulated through various synthetic routes. The molecular mechanics energy minimization techniques and related structural parameters reported for a related compound, 8-(4-methylphenyl)-1,3,4-triphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-6-one, indicate the level of detail that can be obtained in analyzing the molecular structure of such compounds .
Chemical Reactions Analysis
The reactivity of spirocyclic compounds is highlighted by the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, which proceeds with the formation of isomeric condensation products . This demonstrates the potential for spirocyclic compounds to undergo a variety of chemical reactions, leading to diverse derivatives with different properties and potential applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate are not directly reported in the provided papers, the properties of similar spirocyclic compounds can be inferred. These compounds often exhibit unique properties due to their rigid structures and the presence of multiple functional groups, which can affect their solubility, reactivity, and potential for biological activity. The tert-butyl group, in particular, is known to impart steric bulk and influence the compound's reactivity and physical properties .
Scientific Research Applications
Supramolecular Arrangements
Research by Graus et al. (2010) on derivatives of diazaspiro compounds, including structures similar to Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, highlights their importance in crystallography. These compounds, notably 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, demonstrate intriguing supramolecular arrangements due to their unique substituents. This study reveals significant insights into the relationship between molecular and crystal structures in these compounds (Graus et al., 2010).
Synthesis and Derivation
Meyers et al. (2009) describe efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. This compound and its intermediates are valuable for further selectivederivations on the azetidine and cyclobutane rings, offering a gateway to novel compounds that complement piperidine ring systems (Meyers et al., 2009).
Conformational Analysis in Peptide Synthesis
Fernandez et al. (2002) conducted a study on spirolactams, closely related to Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. They synthesized derivatives for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their research includes a detailed conformational analysis, indicating the potential of these compounds as gamma-turn/distorted type II beta-turn mimetics in peptide structures (Fernandez et al., 2002).
Application in Chemical Synthesis
The work of Gomi et al. (2012) on synthesizing (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structural relative of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, showcases its role in the synthesis of important chemical entities like the Rho–kinase inhibitor K-115. This study emphasizes the practicality of such compounds in large-scale production and their utility in creating complex molecular structures (Gomi et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPABIHNWDOPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101008216 | |
Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101008216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
CAS RN |
885272-17-3 | |
Record name | 1,1-Dimethylethyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101008216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.